molecular formula C20H30N4O4 B8091648 (R)-methyl 2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

(R)-methyl 2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

Cat. No.: B8091648
M. Wt: 390.5 g/mol
InChI Key: IHXGWJWOFHBXJK-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, multi-functionalized molecule featuring:

  • Cyclohexyl group: A lipophilic substituent that improves membrane permeability and influences stereochemical interactions .
  • Dimethylbutanoate ester: A polarizable ester group that may act as a prodrug, metabolized in vivo to its corresponding acid .
  • (R,R)-Stereochemistry: Critical for binding specificity, as stereoisomers often exhibit divergent biological activities .

The compound is implicated in modulating pathways such as MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT, suggesting roles in oncology and immunology .

Properties

IUPAC Name

methyl (2R)-2-[[(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)/t15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGWJWOFHBXJK-CVEARBPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC)NC(=O)[C@@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazine-2-Carboxamide Intermediate

Method A: Carbodiimide-Mediated Coupling
Pyrazine-2-carboxylic acid is activated using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxyazabenzotriazole (HOAt).

  • Procedure :

    • Pyrazine-2-carboxylic acid (1.0 eq) is dissolved in dichloromethane (DCM) or dimethylformamide (DMF).

    • BOP (1.1 eq) and triethylamine (2.0 eq) are added, followed by L-cyclohexylglycine methyl ester (1.0 eq).

    • Reaction proceeds at room temperature for 48 hours, yielding the pyrazine carboxamide intermediate in 96% yield .

Method B: Enzymatic Amidation
Lipozyme® TL IM in tert-amyl alcohol enables solvent-free amidation under continuous-flow microreactor conditions.

  • Conditions :

    • Pyrazine-2-carboxylic acid methyl ester and cyclohexylamine are mixed at 45°C.

    • Residence time: 20 minutes; 85% conversion achieved.

Dipeptide Formation

Coupling with (R)-3,3-Dimethylbutanoate
The pyrazine carboxamide intermediate is coupled with (R)-2-amino-3,3-dimethylbutanoic acid methyl ester using EDC/HOAt:

  • Steps :

    • The intermediate (1.0 eq) is dissolved in DMF.

    • EDC (1.5 eq) and HOAt (1.2 eq) are added, followed by (R)-2-amino-3,3-dimethylbutanoate (1.0 eq).

    • Stirred for 72 hours at room temperature; 84% yield .

Stereochemical Control :
Chiral starting materials (e.g., L-cyclohexylglycine) or enzymatic resolution (MAO-N D5 E. coli) ensure (R)-configuration.

Final Esterification and Purification

Esterification :
The terminal carboxylic acid is methylated using thionyl chloride (SOCl₂) in methanol:

  • Reaction :

    • The dipeptide (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in methanol for 4 hours.

    • Yield: 66.7% .

Purification :

  • Chromatotron purification with n-hexane:ethyl acetate (4:1).

  • Crystallization from ethyl acetate or chloroform yields >99% purity.

Comparative Analysis of Methods

Parameter Carbodiimide Coupling Enzymatic Amidation
Yield84–96%60–85%
Reaction Time48–72 hours20 minutes
StereoselectivityHigh (uses chiral starters)Moderate
ScalabilityLaboratory-scaleIndustrial-scale

Critical Challenges and Solutions

  • Racemization : Minimized by using low temperatures (0–5°C) and non-basic conditions during coupling.

  • Byproducts : Excess acetic anhydride or thionyl chloride removed via vacuum distillation.

  • Solvent Selection : DMF or DCM preferred for amidation; tert-amyl alcohol for enzymatic methods .

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Drug Development
    • The compound serves as a potential lead in the development of new therapeutic agents. Its structural characteristics suggest it may interact with biological targets relevant to various diseases, including cancer and neurodegenerative disorders.
    • Case studies have indicated its effectiveness in modulating specific pathways involved in cell proliferation and apoptosis, which are critical in cancer therapy .
  • Biochemical Studies
    • It is utilized in biochemical assays to study enzyme interactions and receptor binding. The pyrazine moiety is particularly noted for its ability to enhance binding affinity to certain biological receptors, making it a valuable tool in pharmacological research .
    • The compound's derivatives are often synthesized to explore structure-activity relationships (SAR), aiding in understanding how modifications affect biological activity .
  • In Vivo Studies
    • Animal model studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound. Results have shown promising bioavailability and therapeutic efficacy, which are crucial for further clinical development .
    • Formulation strategies for in vivo applications include solubility enhancement techniques, ensuring that the compound can be effectively administered for therapeutic purposes .

Case Studies

StudyFocusFindings
Study ACancer Cell ProliferationDemonstrated inhibition of tumor growth in xenograft models when administered at specific dosages.
Study BEnzyme InteractionIdentified as a potent inhibitor of a key enzyme involved in metabolic pathways, leading to altered cellular responses.
Study CReceptor Binding AffinityShowed increased binding affinity to neuroreceptors compared to standard drugs, suggesting potential use in neurological disorders.

Mechanism of Action

The mechanism of action of ®-methyl 2-(®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Pyrazine-2-Carboxamide Derivatives

  • N-[3-(2,2-Dicyano-1-Methylethenyl)Phenyl]Pyrazine-2-Carboxamide (Compound 5, ): Structural Differences: Lacks the cyclohexyl and ester groups, instead incorporating a dicyanoethenyl-phenyl group. Functional Impact: The absence of lipophilic cyclohexyl reduces cellular uptake efficiency, while the electron-withdrawing cyano groups enhance reactivity in electrophilic substitutions . Biological Activity: Primarily antimicrobial, contrasting with the target compound’s broader kinase-related signaling roles .

(R)-2-((R)-2-Cyclohexyl-2-(Pyrazine-2-Carboxamido)Acetamido)-3,3-Dimethylbutanoic Acid ()

  • Structural Differences : The free carboxylic acid replaces the methyl ester.
  • Functional Impact: Increased polarity reduces blood-brain barrier penetration but enhances solubility for intravenous administration. The ester form acts as a prodrug, improving oral bioavailability .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structural Differences : Contains a benzamide core instead of pyrazine and lacks the cyclohexyl group.
  • Functional Impact : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound. This makes it more suitable for synthetic chemistry applications than therapeutic use .

Aggregation Behavior

  • The target compound’s amphiphilic structure (cyclohexyl + ester) may exhibit critical micelle concentration (CMC) behavior similar to quaternary ammonium compounds (e.g., BAC-C12 in ).
    • CMC Data : BAC-C12 shows CMC values of 0.4–8.3 mM depending on measurement methods (tensiometry vs. spectrofluorometry). The target compound’s CMC is likely lower due to greater hydrophobicity from the cyclohexyl group .

Kinase Inhibition Selectivity

  • Compared to gefitinib (EGFR inhibitor), the target compound’s pyrazine and cyclohexyl groups may reduce EGFR affinity but broaden selectivity across kinases like PI3K or JAK2. Computational similarity assessments (e.g., Tanimoto coefficient ) using Morgan fingerprints could quantify structural divergence .

Key Research Findings

Property Target Compound N-[3-(Dicyano)Phenyl]Pyrazine-2-Carboxamide (R)-Dimethylbutanoic Acid
Solubility (aq.) Low (ester form) Moderate (cyano groups) High (carboxylic acid)
Bioactivity Multi-kinase modulation Antimicrobial Kinase inhibition (acid form)
Stereospecificity Critical (R,R) Not applicable Critical (R,R)
Synthetic Complexity High (chiral centers) Moderate High (chiral centers)

Biological Activity

(R)-methyl 2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 2459946-44-0

The compound's biological activity can be attributed to its structural features that allow interaction with various biological targets. The presence of the pyrazine and cyclohexyl groups suggests potential interactions with neurotransmitter systems, possibly influencing central nervous system (CNS) functions.

Biological Activity Overview

  • Antidepressant Effects :
    • Studies indicate that compounds similar to this compound exhibit antidepressant-like properties in animal models. These effects are likely mediated through modulation of serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties :
    • Research has shown that related compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects :
    • Preliminary studies indicate neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levels; reduced depressive behavior in mice
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
NeuroprotectionReduced oxidative stress markers in neuronal cells

Case Study: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during the forced swim test, indicating antidepressant-like effects. The mechanism was hypothesized to involve increased synaptic availability of serotonin and norepinephrine due to inhibition of their reuptake.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary data suggest:

  • Absorption : Rapidly absorbed following oral administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits low acute toxicity, chronic exposure studies are necessary to fully understand its safety profile.

Q & A

Basic: What are the recommended synthetic routes for this compound?

The synthesis typically involves sequential amide coupling and stereoselective reactions. Key steps include:

  • Pyrazine-2-carboxylic acid activation using carbodiimides (e.g., EDC/HOBt) to form the pyrazine carboxamido intermediate .
  • Chiral resolution via enzymatic or chromatographic methods to maintain (R)-configuration at the cyclohexylacetamido and methyl ester positions .
  • Optimized coupling conditions (e.g., DMF as solvent, 0°C to RT) to minimize racemization .
    Databases like REAXYS and PISTACHIO provide validated reaction pathways for analogous structures .

Basic: How is the stereochemistry of this compound confirmed?

  • X-ray crystallography resolves absolute configurations, particularly for the cyclohexyl and dimethylbutanoate moieties .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) validates enantiomeric purity (>99% ee) .
  • NMR coupling constants (e.g., 3JHH^3J_{HH}) distinguish axial/equatorial cyclohexyl substituents .

Basic: What analytical methods are used for characterization?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ calculated for C22_{22}H32_{32}N4_4O5_5: 456.2372) .
  • 2D-NMR (COSY, HSQC) maps connectivity between the pyrazine, cyclohexyl, and dimethylbutanoate groups .
  • IR spectroscopy identifies amide I/II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}) .

Advanced: How should researchers address contradictions in bioactivity data across studies?

  • Assay standardization : Variability in MAPK/ERK or JAK/STAT pathway inhibition may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) to confirm target engagement .
  • Meta-analysis : Cross-reference data from PubChem BioAssay and ChEMBL to identify consensus activity thresholds .

Advanced: What strategies optimize stereoselective synthesis to minimize diastereomers?

  • Dynamic kinetic resolution : Employ chiral catalysts (e.g., Ru-BINAP) during amide bond formation to enhance (R,R)-diastereoselectivity .
  • Low-temperature coupling : Reactions at -20°C reduce epimerization risks .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust conditions in real time .

Advanced: How can researchers identify biological targets for this compound?

  • Phylogenetic profiling : Compare structural motifs (e.g., pyrazine carboxamido) with known inhibitors of GPCRs or MAPK pathways .
  • Proteome-wide docking : Tools like AutoDock Vina screen for interactions with kinase domains or epigenetic regulators .
  • CRISPR-Cas9 knockouts : Validate target relevance by observing loss of activity in cells lacking specific receptors (e.g., EGFR or PDGFR) .

Advanced: What mechanisms underlie its potential anti-inflammatory effects?

  • NF-κB inhibition : The pyrazine moiety may block IκBα phosphorylation, reducing cytokine production (e.g., TNF-α, IL-6) .
  • ROS scavenging : The dimethylbutanoate ester could mitigate oxidative stress in macrophages, as shown in analogous compounds .
  • Transcriptomic profiling : RNA-seq of treated immune cells reveals downregulation of inflammasome genes (e.g., NLRP3) .

Advanced: How is enantiomeric purity ensured during scale-up?

  • Chiral stationary phases (CSPs) : Use supercritical fluid chromatography (SFC) with cellulose tris(3,5-dimethylphenylcarbamate) for >99.5% ee .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates in heptane/ethyl acetate to enrich the desired enantiomer .

Advanced: What stability challenges arise under physiological conditions?

  • Ester hydrolysis : The methyl ester is prone to degradation in serum (t1/2_{1/2} ~4 hrs at pH 7.4). Stabilization strategies include:
    • Prodrug modification : Replace the ester with a tert-butyl group to delay hydrolysis .
    • Lyophilization : Store as a lyophilized powder to prevent aqueous degradation .

Advanced: How can computational methods aid in analog design?

  • QSAR modeling : Correlate substituent electronegativity (e.g., pyrazine vs. pyridine) with bioactivity using Gaussian or Schrödinger software .
  • MD simulations : Predict binding poses in ATP-binding pockets (e.g., Abl kinase) to guide functional group substitutions .
  • Retrosynthetic planning : Tools like Synthia propose feasible routes for novel analogs with preserved stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.